8-Chloro-3-methylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
8-chloro-3-methylquinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)10/h2-5H,1H3 |
InChI Key |
HTANTODRNYYLFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC=C2Cl |
Origin of Product |
United States |
Reaction Mechanisms in the Synthesis and Transformation of 8 Chloro 3 Methylquinazolin 4 3h One
Mechanistic Pathways of Core Quinazolinone Formation
The formation of the quinazolin-4(3H)-one core, the foundational structure of 8-Chloro-3-methylquinazolin-4(3H)-one, typically proceeds through a sequence of reactions involving an anthranilic acid derivative. Common methods involve the condensation of 2-aminobenzoyl derivatives with various carbonyl compounds or their equivalents. nih.gov
A primary route to the quinazolinone skeleton involves the reaction of an appropriately substituted 2-aminobenzamide (B116534) with a carbonyl-containing compound, such as an acid chloride, anhydride (B1165640), or aldehyde. For the synthesis of this compound, this would typically start with 2-amino-3-chlorobenzamide (B171646) and a reagent that can introduce the N-methyl group and the C2-carbon.
The mechanism generally begins with the nucleophilic attack of the primary amino group of the 2-aminobenzamide onto the electrophilic carbonyl carbon of the reaction partner. This initial addition forms a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., a chloride ion from an acid chloride or a water molecule after proton transfer) leads to the formation of an N-acyl-2-aminobenzamide intermediate.
In an alternative approach, the reaction of an ortho-fluorobenzamide with another amide, promoted by a base like cesium carbonate (Cs₂CO₃), proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. acs.org The amide nucleophile attacks the carbon bearing the fluorine, leading to a diamide (B1670390) intermediate which then cyclizes. acs.org The SNAr mechanism is characterized by an initial addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgwikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the ring can accelerate this type of reaction. masterorganicchemistry.com
Following the formation of the acylated intermediate (e.g., N-acyl-2-amino-3-chlorobenzamide), the next critical step is an intramolecular cyclization. This process is often the rate-determining step and can be promoted by heat or acid/base catalysis.
The amide nitrogen of the benzamide (B126) moiety acts as a nucleophile, attacking the carbonyl carbon of the newly introduced acyl group. This intramolecular nucleophilic addition results in the formation of a new heterocyclic ring, creating a dihydroxy-dihydroquinazoline intermediate. The final step is a dehydration (elimination of a water molecule) from this intermediate, which is typically rapid and driven by the formation of the stable, conjugated quinazolinone aromatic system. acs.org This dehydration step yields the final this compound structure. The entire sequence is a condensation reaction that ultimately forms the fused pyrimidine (B1678525) ring. nih.gov
Role of Catalysis in Directing Quinazolinone Synthesis
Catalysis plays a pivotal role in the synthesis of quinazolinones, enhancing reaction rates, improving yields, and often enabling reactions under milder conditions. nih.govnih.gov Both acid and metal catalysts are widely employed.
Acid Catalysis : Acids like p-toluenesulfonic acid (p-TSA) or formic acid are frequently used. nih.govnih.gov They function by protonating the carbonyl oxygen of the reacting partner (e.g., an aldehyde or anhydride), which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the amino group of the anthranilamide. organic-chemistry.org The acid also facilitates the final dehydration step by protonating the hydroxyl group of the cyclized intermediate, turning it into a better leaving group (water).
Metal Catalysis : Transition metals, particularly copper and palladium, are used in various quinazolinone synthesis strategies. organic-chemistry.orgfrontiersin.org
Copper catalysts (e.g., CuI, CuBr, Cu(OAc)₂) can facilitate domino or cascade reactions. acs.orgorganic-chemistry.org For instance, copper can catalyze the coupling of 2-halobenzamides with amines or nitriles, followed by an intramolecular cyclization. acs.orgorganic-chemistry.org These reactions may proceed through oxidative addition and reductive elimination steps involving the copper center.
Palladium catalysts are instrumental in cross-coupling reactions, such as the direct arylation of a pre-formed quinazolinone core. organic-chemistry.org These reactions allow for the introduction of various substituents at specific positions, although they are more relevant to subsequent functionalization rather than the initial core formation.
The table below summarizes different catalytic systems used in the synthesis of the broader quinazolinone class.
| Catalyst System | Reactants | Role of Catalyst | Reference |
| p-Toluenesulfonic acid (p-TSA) | 2-Aminobenzamides + Aldehydes | Protonates aldehyde carbonyl, increasing electrophilicity; facilitates dehydration. | nih.gov |
| Iodine (I₂) | 2-Aminobenzamides + Aryl methyl ketones | Acts as a Lewis acid and an oxidant. | organic-chemistry.org |
| Copper(I) Bromide (CuBr) | Alkyl halides + Anthranilamides | Catalyzes a domino reaction involving C-N bond formation and subsequent cyclization. | organic-chemistry.org |
| Ceric Ammonium Nitrate (CAN)/TBHP | 2-Aminobenzophenones + Benzylamines | Acts as an efficient and mild oxidizing system for cyclization. | frontiersin.org |
Investigation of Reaction Intermediates and Transition States
The synthesis of quinazolinones proceeds through several key intermediates. The initial reaction between the anthranilamide derivative and a one-carbon source (like formamide (B127407) or an orthoester) or a larger fragment leads to an N-acylated or related open-chain intermediate. researchgate.net For example, in a synthesis starting from 2-amino-3-chlorobenzamide and a suitable methylating/formylating agent, the key intermediate would be N-(3-chloro-2-(methylcarbamoyl)phenyl)formamide or a similar structure.
This open-chain species then undergoes intramolecular cyclization. The transition state for this cyclization step involves the formation of a new C-N bond, leading to a tetrahedral intermediate at the carbonyl carbon. This intermediate is typically a dihydroquinazolinone derivative, such as a 4-hydroxy-3,4-dihydroquinazolinone. nih.gov This species is rarely isolated as it readily eliminates a molecule of water to form the final, thermodynamically stable aromatic quinazolinone ring system.
In base-promoted syntheses from ortho-fluorobenzamides and other amides, a diamide intermediate has been successfully isolated, providing strong evidence for the proposed SNAr-cyclization mechanism. acs.org Computational studies, often employing Density Functional Theory (DFT), can provide deeper insights into the energy profiles of these reactions, helping to elucidate the precise structures of transition states and confirm the stability of proposed intermediates. researchgate.net
Mechanistic Insights into Subsequent Functionalization Reactions of this compound
The 8-chloro substituent on the benzene (B151609) ring of this compound is a key site for further chemical modification. The primary mechanism for replacing the chlorine atom is Nucleophilic Aromatic Substitution (SNAr) .
In an SNAr reaction, a potent nucleophile attacks the carbon atom bearing the chloro leaving group. wikipedia.org The reaction is facilitated by the electron-withdrawing nature of the fused quinazolinone ring system, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com The mechanism proceeds in two main steps:
Addition Step : The nucleophile (e.g., an amine, alkoxide, or thiol) adds to the C8 carbon, breaking the aromaticity of the benzene ring and forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). This is typically the rate-determining step.
Elimination Step : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Another powerful method for functionalization is palladium-catalyzed cross-coupling , such as the Suzuki, Heck, or Buchwald-Hartwig reactions. uwindsor.ca In these reactions, the C-Cl bond is activated by a palladium(0) catalyst. The general catalytic cycle involves:
Oxidative Addition : The Pd(0) catalyst inserts into the C8-Cl bond, forming an organopalladium(II) complex.
Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond.
Reductive Elimination : The two coupled fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. youtube.com
These cross-coupling reactions are highly versatile and allow for the introduction of a wide array of alkyl, aryl, or amino groups at the 8-position, significantly expanding the chemical diversity of derivatives that can be synthesized from this compound.
Structure Activity Relationship Sar Studies of 8 Chloro 3 Methylquinazolin 4 3h One Analogs
Impact of Positional Substitutions on the Quinazolinone Ring System
The quinazolinone scaffold is a versatile core in medicinal chemistry, and the biological activity of its derivatives is significantly influenced by the nature and position of substituents on the ring system. nih.gov SAR studies have revealed that positions 2, 3, 6, and 8 of the quinazolinone ring are particularly important for various pharmacological activities. nih.govnih.gov
The presence of a halogen atom, such as chlorine, at the 8-position of the quinazolinone ring can significantly impact the compound's biological profile. For instance, in the context of antimicrobial activity, the introduction of halogens at the 6 and 8 positions has been shown to improve the antibacterial properties of quinazolinone derivatives. nih.gov Specifically, the substitution of the quinazolinone ring with iodine at both the 6 and 8 positions has been reported to significantly enhance antibacterial activity. nih.gov
In a study focused on antimalarial compounds, the presence of a chlorine atom at the 8-position was a key feature of potent inhibitors. acs.org For example, a compound with an 8-chloro substitution demonstrated significant in vivo efficacy in a malaria model. acs.org This highlights the strategic importance of the 8-position for halogen substitution in the design of specific therapeutic agents.
While direct SAR studies on 8-chloro-3-methylquinazolin-4(3H)-one are limited in the provided results, the broader data on quinazolinones suggest that the 8-chloro substitution is a critical determinant of its potential biological activities.
The substituent at the 3-position of the quinazolinone ring plays a crucial role in modulating its chemical reactivity and biological activity. The presence of a methyl group at this position, as in this compound, is significant. The methyl group can influence the tautomeric equilibrium of the quinazolinone system. nih.govresearchgate.net For instance, when a 4(3H)-quinazolinone with a methyl group at the 3-position undergoes chlorination, the reaction proceeds with the loss of the methyl group. nih.govresearchgate.net
The 2-position of the quinazolinone ring is a common site for modification and significantly influences the pharmacological profile of the derivatives. SAR studies have consistently shown that substitutions at this position are critical for a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov
For anticancer activity, the introduction of an alkyl side chain at position 2, in combination with a bulky group at position 3, can lead to successful cytotoxic drugs. nih.gov In the context of antimicrobial agents, the presence of a methyl, amine, or thiol group at the 2-position is considered essential for activity. nih.gov
Recent research on 2-substituted quinazolin-4(3H)-ones has demonstrated their potential as antileukemic agents. acs.org In these studies, various aldehydes were used to introduce different substituents at the 2-position, leading to compounds with potent cytotoxic effects against leukemia cell lines. acs.org The nature of the substituent at the 2-position, whether it's an aromatic or heterocyclic ring, can also dictate the specific kinase inhibitory profile of the compound. mdpi.com
The following table summarizes the impact of various substituents at the 2-position on the biological activity of quinazolinone derivatives based on a study of antibacterial agents. acs.orgresearchgate.net
| Compound | Substituent at 2-Position | Ring 1 | Ring 2 | Antibacterial Activity (MIC in μg/mL) vs. S. aureus |
| 2 | Nitrile | 4-Nitrophenyl | 3-Hydroxyphenyl | 2 |
| 15 | Nitrile | 4-Cyanophenyl | 3-Hydroxyphenyl | 0.03 |
| 27 | Alkyne | 4-Nitrophenyl | 3-Carboxyphenyl | 0.03 |
| 35 | Ortho-substituted Phenyl | 4-Nitrophenyl | Phenyl | Active |
| 36 | Para-substituted Phenyl | 4-Nitrophenyl | Phenyl | Generally not tolerated |
This table is for illustrative purposes and is based on findings from a specific study. The activities are context-dependent.
Modifications on the fused benzene (B151609) ring of the quinazolinone scaffold, specifically at positions other than 8, also play a significant role in determining the biological activity. SAR studies have indicated that positions 6 and 8 are particularly important for pharmacological activities. nih.govnih.gov
For instance, the presence of a halogen atom at the 6-position has been shown to be beneficial for improving antimicrobial activities. nih.gov In another study, a single substitution at the sixth position of phenyl quinazolinone derivatives was found to be advantageous for increased antitumor activities. researchgate.net
Nitration, an electrophilic substitution reaction, typically occurs at the 6-position of 4(3H)-quinazolinones. nih.gov However, the presence of an ortho-directing substituent at the 7-position can lead to nitration at the 8-position as well. nih.gov
Elucidation of Key Pharmacophores for this compound Scaffolds
A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For quinazolinone scaffolds, the key pharmacophoric features are largely dictated by the substituents at positions 2, 3, and on the fused benzene ring. nih.govnih.gov
Based on the available SAR data, a general pharmacophore for biologically active quinazolinones can be proposed. Most substitutions that lead to significant pharmacological activities are found at positions 2 and 3. nih.gov For instance, in many anticancer derivatives, a successful pharmacophore involves a quinazolinone ring substituted at position 2 with an alkyl side chain and at position 3 with a bulky group like a phenyl ring. nih.gov
For antimicrobial activity, a key pharmacophore includes a halogen atom at position 6 or 8, and a methyl, amine, or thiol group at position 2, often in combination with a substituted aromatic ring at position 3. nih.gov
The 4(3H)-quinazolinone core itself, with its lactam-lactim tautomerism, is a fundamental part of the pharmacophore, providing a rigid scaffold for the precise orientation of the critical substituents. nih.govresearchgate.net The specific nature of the pharmacophore can vary depending on the target biological activity. For example, for antibacterial activity against S. aureus, specific substitutions on phenyl rings attached to the quinazolinone core were found to be crucial. acs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazolinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.comnih.gov This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.
Several QSAR studies have been conducted on quinazolinone derivatives to explore their potential as various therapeutic agents, including angiotensin II receptor blockers, anticancer agents, and MMP-13 inhibitors. igi-global.comnih.govresearchgate.net
In one study, a QSAR model was developed for a series of 114 quinazolinone derivatives as angiotensin II type 1a receptor blockers. igi-global.com The model, which utilized genetic algorithms and various molecular descriptors, successfully identified key structural features that govern the blocking activity. igi-global.com These features included the surface area of negatively charged carbon atoms, the presence of tetrazole substituents, and the number of sp3 hybridized nitrogen atoms. igi-global.com
Another QSAR study focused on quinazolinone derivatives as breast cancer inhibitors. researchgate.net A robust QSAR model was developed and used to design new, more potent molecules. The model highlighted the importance of specific structural modifications for enhancing the inhibitory capacity against the target enzyme. researchgate.net
For MMP-13 inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were constructed for a series of quinazolinone derivatives. nih.gov The contour maps generated from these models indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary factors influencing the activity of the inhibitors. nih.gov
These QSAR studies demonstrate the power of computational modeling in guiding the design and optimization of quinazolinone-based drug candidates. By identifying the key structural requirements for a desired biological activity, QSAR can significantly accelerate the drug discovery process.
Computational Chemistry and Molecular Modeling of 8 Chloro 3 Methylquinazolin 4 3h One
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding mode and affinity. This method is widely used to screen virtual libraries of compounds against a biological target and to understand the structural basis of a molecule's activity.
In a typical docking simulation against a kinase like EGFR, 8-Chloro-3-methylquinazolin-4(3H)-one would be expected to form key interactions within the active site. The quinazolinone core would likely orient itself to form a hydrogen bond between its N1 atom and the backbone nitrogen of a methionine residue in the hinge region of the kinase, a critical interaction for many quinazoline-based inhibitors. The 3-methyl group would likely occupy a hydrophobic pocket, while the 8-chloro substituent could engage in halogen bonding or other hydrophobic interactions, potentially enhancing binding affinity and selectivity. Docking studies on different targets, such as DNA gyrase, have also shown the importance of hydrogen bonds and hydrophobic interactions for quinazolinone derivatives.
Table 1: Predicted Interactions of this compound in a Kinase Active Site
| Molecular Feature | Predicted Interaction Type | Potential Interacting Residues |
| Quinazolinone N1 | Hydrogen Bond | Hinge Region (e.g., Met) |
| Quinazolinone Ring | Hydrophobic Interactions | Hydrophobic Pocket |
| 3-Methyl Group | Hydrophobic Interactions | Hydrophobic Pocket |
| 8-Chloro Group | Halogen/Hydrophobic Interactions | Active Site Residues |
This table is predictive and based on docking studies of similar quinazolinone compounds.
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed as a binding energy (in kcal/mol) or a docking score. Lower (more negative) values indicate a more favorable interaction. For a series of quinazolinone derivatives, these scores can range significantly based on their substitution patterns. For instance, docking studies of quinazolinone Schiff base derivatives against DNA gyrase have reported docking scores between -5.96 and -8.58 kcal/mol. Another study on 2,3-disubstituted-4-(3H)-quinazolinones targeting COX-2 reported re-rank scores from -131.508 to -108.418 kcal/mol, indicating strong binding interactions.
While a precise binding affinity for this compound cannot be provided without a specific study, it would be expected to fall within a range comparable to other quinazolinone derivatives, with the exact value depending on the specific protein target and the docking software used.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Stability Analysis
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time. These simulations are crucial for validating the interactions predicted by molecular docking. An MD simulation of a complex between this compound and a target protein, such as EGFR, would involve placing the docked complex in a simulated physiological environment.
The stability of the complex would be evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time, typically nanoseconds. A stable RMSD would suggest that the ligand remains bound in the predicted pose. MD simulations on quinazoline (B50416) derivatives have demonstrated the stability of their interactions with EGFR over simulation times as long as 200 nanoseconds. These simulations confirm the persistence of key hydrogen bonds and hydrophobic contacts, providing strong evidence for the predicted binding mode.
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters. The HOMO-LUMO energy gap (ΔE) is an indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability. For quinazolinone derivatives, DFT calculations have been used to determine these values to understand their reactivity.
Mulliken population analysis is a method to calculate partial atomic charges, which helps in understanding a molecule's electrostatic interactions. While specific values for this compound are not available, such an analysis would likely show a negative charge on the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring, indicating their potential to act as hydrogen bond acceptors.
Table 2: Representative Electronic Properties of Quinazolinone Derivatives from a DFT Study
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| Derivative A | -6.5 | -1.5 | 5.0 |
| Derivative B | -6.8 | -1.7 | 5.1 |
| Derivative C | -6.3 | -1.3 | 5.0 |
This table presents hypothetical data based on typical values found in the literature for quinazolinone derivatives to illustrate the output of such calculations.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, an MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen, highlighting its role as a primary hydrogen bond acceptor. The aromatic rings would likely show a more neutral potential, while the areas around the hydrogen atoms would be more positive (blue). The chlorine atom would also influence the electrostatic potential of the benzene (B151609) portion of the ring system.
Computational Approaches for De Novo Design and Virtual Screening of Quinazolinone Libraries
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to design and identify novel therapeutic agents. For scaffolds like quinazolinone, which are recognized as "privileged structures" due to their broad range of biological activities, these computational approaches are particularly valuable. nih.govresearchgate.net They enable the exploration of vast chemical space to create and screen libraries of quinazolinone derivatives, ultimately identifying promising candidates for further development.
De novo design and virtual screening are two key computational strategies employed in the development of quinazolinone-based compounds. De novo design focuses on constructing entirely new molecules, often tailored to fit the specific binding site of a biological target. Virtual screening, on the other hand, involves the computational evaluation of large, pre-existing or virtually generated libraries of compounds to filter and identify those with the highest likelihood of biological activity. frontiersin.org
Building Quinazolinone Libraries for Screening
The foundation of any successful virtual screening campaign is a well-designed compound library. For quinazolinones, these libraries are typically constructed by modifying the core scaffold at various positions. For instance, a common strategy involves introducing a diverse range of substituents at positions 2, 3, 6, and 7 of the quinazolinone ring to modulate properties such as steric bulk, electronics, and hydrophobicity. nih.govnih.gov
One approach involves generating a virtual library by introducing various substituents to the quinazolinone core. For example, a library of 106 compounds was created by adding electron-donating/withdrawing groups, halogens, and alkyl chains to the quinazoline core and a phenyl ring at the 3-position. nih.gov Another study retrieved 1000 quinazoline derivatives from the PubChem database, which were then filtered based on drug-like properties using criteria such as Lipinski's rule of five, ultimately yielding 671 compounds for further screening. nih.gov Similarly, a computational screening of 365 quinazoline derivatives was performed to identify potential inhibitors of the Poly (ADP-ribose) polymerase (PARP) enzyme. nih.govresearchgate.net
These libraries can be sourced from large chemical databases or be custom-designed based on known structure-activity relationships (SAR) for a particular target. The goal is to create a diverse collection of molecules that covers a broad chemical space, increasing the probability of discovering novel hits.
Virtual Screening Methodologies
Once a library is established, various virtual screening techniques are employed to identify promising candidates. Molecular docking is a cornerstone of this process. It predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.gov
For example, in a search for potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a library of 90 4,6,7-trisubstituted quinazoline derivatives was screened. The compounds were ranked according to their binding energy (ΔG), and the top 10 candidates were selected for further analysis. This process uses scoring functions to evaluate how well a ligand fits into the binding site and the number of favorable interactions, such as hydrogen bonds and hydrophobic contacts, it forms with the receptor's amino acids. nih.gov
The process of virtual screening can be broken down into several key steps:
Target and Ligand Preparation : This involves preparing the 3D structure of the target protein and the library of quinazolinone ligands for the docking software. frontiersin.orgnih.gov
Docking Simulation : Each ligand in the library is docked into the active site of the target protein. nih.gov
Scoring and Ranking : The docked poses are evaluated using a scoring function, and the ligands are ranked based on their predicted binding affinity. nih.gov
Post-Docking Analysis : The top-ranked compounds are visually inspected to analyze their binding modes and interactions with the target. frontiersin.orgnih.gov Further computational methods, such as molecular dynamics (MD) simulations, can be used to assess the stability of the ligand-protein complex over time. nih.govresearchgate.netnih.gov
Research Findings from Virtual Screening of Quinazolinone Libraries
Virtual screening campaigns have successfully identified numerous potent quinazolinone-based inhibitors for a variety of biological targets.
Table 1: Examples of Virtual Screening of Quinazolinone Libraries against Various Targets
| Target | Library Size | Screening Method | Key Findings | Reference(s) |
| EGFR | 90 compounds | Molecular Docking | Identified compounds with moderate to strong binding energy values, suggesting their potential as EGFR inhibitors. | |
| EGFR | 1000 compounds | Structure-based virtual screening, Molecular Docking, MD Simulation | Identified seven compounds with better binding scores than the control drug, dacomitinib. Three top compounds showed conformational stability in simulations. | nih.gov |
| JAK2 | Chemical Libraries | SurflexDock (Virtual Screening) | Identified a novel inhibitor, (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine (compound 5p), with significant inhibitory activity. | nih.gov |
| PARP | 365 derivatives | Docking-based screening, MM-GBSA | Identified three scaffolds (RFAP77, RISA30, and RISAC) as top hits with high docking scores and favorable binding free energies. | nih.govresearchgate.net |
| Cholinesterase | Novel synthesized derivatives | Molecular Docking, ADMET prediction | Compounds 4a-c showed hydrogen bond interactions with PHE A:295 within the AChE binding pocket. | researchgate.net |
In a study targeting the Janus kinase 2 (JAK2), virtual screening was used to identify hit compounds from chemical libraries. nih.gov This led to the optimization and synthesis of a novel inhibitor, which demonstrated a strong correlation between JAK2 inhibition and cytotoxicity in cancer cells. nih.gov Docking models revealed that the quinazoline template occupied a key hydrophobic region in the JAK2 active site. nih.gov
Similarly, a study targeting EGFR filtered a large library down to 28 compounds with good pharmacokinetic profiles. nih.gov Docking-based screening then identified seven of these with better binding scores than the known inhibitor dacomitinib. nih.gov Subsequent molecular dynamics simulations on the top three candidates helped to confirm the stability of their binding poses. nih.gov
These examples highlight how computational approaches for de novo design and virtual screening of quinazolinone libraries serve as a powerful engine for drug discovery. By efficiently navigating the vast chemical landscape of quinazolinone derivatives, these methods accelerate the identification of potent and selective inhibitors, paving the way for the development of new therapeutics.
Mechanistic Investigations of Biological Interactions Involving 8 Chloro 3 Methylquinazolin 4 3h One and Its Derivatives
Enzyme Inhibition Mechanisms
Derivatives of the 8-Chloro-3-methylquinazolin-4(3H)-one framework have been shown to interact with and inhibit a diverse range of enzymes through various mechanisms. These interactions are often driven by the compound's ability to mimic endogenous substrates or cofactors, allowing them to bind to enzyme active sites or allosteric sites, thereby modulating their catalytic function.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation. wikipedia.org Consequently, DHFR is a well-established target for anticancer and antimicrobial agents. nih.gov
Quinazoline (B50416) derivatives, acting as antifolates, have been designed as DHFR inhibitors. nih.gov Their mechanism of action relies on their structural similarity to the natural substrate, dihydrofolate, which allows them to bind to the active site of the DHFR enzyme. wikipedia.org This competitive inhibition prevents the production of tetrahydrofolate, leading to a deficiency in the necessary building blocks for DNA synthesis and ultimately causing cell death, particularly in rapidly dividing cells. nih.gov
Molecular docking studies have revealed that the quinazolinone nucleus is a key contributor to DHFR inhibition. nih.gov Specific amino acid residues within the DHFR active site, such as Glu30, Phe31, and Phe34, have been identified as crucial for the binding interaction with these inhibitors. nih.gov Research on bromo-substituted quinazolin-4(3H)-ones, which are structurally related to the 8-chloro variant, has demonstrated potent DHFR inhibitory activity. researchgate.net For instance, certain 6-bromo and 6,8-dibromo derivatives have exhibited significant potency, highlighting the role of halogen substitution on the quinazoline ring in modulating DHFR binding and inhibition. researchgate.net
Table 1: DHFR Inhibitory Activity of Quinazolinone Derivatives
| Compound ID | Description | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 3d | Quinazolinone Derivative | Staphylococcus aureus DHFR | 0.769 ± 0.04 | nih.gov |
| Compound 3e | Quinazolinone Derivative | Escherichia coli DHFR | 0.158 ± 0.01 | nih.gov |
| Compound 3e | Quinazolinone Derivative | Human DHFR | 0.527 ± 0.028 | nih.gov |
| Compound 19 | 6,8-Dibromo-quinazolinone Derivative | DHFR | 0.6 | researchgate.net |
| Compound 20 | 6,8-Dibromo-quinazolinone Derivative | DHFR | 0.2 | researchgate.net |
| Compound 22 | 6-Bromo-quinazolinone Derivative | DHFR | 0.1 | researchgate.net |
Thymidylate synthase (TS) is another critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Working in concert with DHFR, TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) using methylenetetrahydrofolate as a cofactor. Inhibition of TS leads to the depletion of dTMP, which in turn disrupts DNA synthesis and repair, triggering cell death.
While direct studies on this compound are limited, related benzoquinazoline folate analogues have been identified as potent inhibitors of human thymidylate synthase. nih.gov For example, the compound 1843U89 was found to be a noncompetitive inhibitor with respect to the methylenetetrahydrofolate cofactor, with a Ki value of 90 pM. nih.gov The inhibition of TS by this class of compounds was confirmed to be the sole site of action, as growth inhibition in human cell lines could be reversed by the addition of thymidine. nih.gov This indicates that the quinazoline scaffold can effectively target TS, and this mechanism is a plausible avenue of action for its derivatives.
Protein kinases are a large family of enzymes that regulate a majority of cellular processes. mdpi.com Tyrosine kinases, in particular, are often implicated in the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. mdpi.commdpi.com The epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclin-dependent kinase 2 (CDK2) are prominent examples of tyrosine kinases that are validated targets for cancer therapy. mdpi.comnih.gov
Quinazoline derivatives have emerged as a significant class of tyrosine kinase inhibitors. mdpi.com Their primary mechanism of action involves competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic domain of the kinase. mdpi.comnih.gov By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that promote tumor growth. mdpi.com
Numerous studies have synthesized and evaluated quinazolin-4(3H)-one derivatives as single or dual inhibitors of various tyrosine kinases. mdpi.comnih.gov Molecular docking analyses have shown that the quinazolinone scaffold typically settles into the hinge region of the kinase's active site, while various substituents on the ring can form additional interactions, enhancing potency and selectivity. mdpi.comnih.gov For instance, some derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2. mdpi.com
Table 2: Tyrosine Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound ID | Target Kinase(s) | IC50 | Reference |
|---|---|---|---|
| Compound 2i | CDK2 | 0.21 ± 0.01 µM | nih.gov |
| Compound 3i | CDK2 | 0.09 ± 0.01 µM | nih.gov |
| Compound 2i | HER2 | 0.19 ± 0.01 µM | nih.gov |
| Compound 3i | HER2 | 0.08 ± 0.01 µM | nih.gov |
| Compound 2i | EGFR | 0.20 ± 0.02 µM | nih.gov |
| Compound 3i | EGFR | 0.10 ± 0.01 µM | nih.gov |
| Compound 2c | c-Met / VEGFR-2 | 0.084 µM / 0.063 µM | mdpi.com |
| Compound 4b | c-Met / VEGFR-2 | 0.071 µM / 0.052 µM | mdpi.com |
| Compound 4e | c-Met / VEGFR-2 | 0.063 µM / 0.078 µM | mdpi.com |
DNA gyrase is a type II topoisomerase found in prokaryotes that is essential for DNA replication, repair, and transcription. It introduces negative supercoils into DNA, a process critical for relieving torsional stress during the unwinding of the DNA double helix. This makes DNA gyrase an attractive target for antibacterial agents.
Quinazolines and their derivatives, particularly those related to the quinolone class of antibiotics, have been shown to inhibit DNA gyrase. nih.gov The mechanism of inhibition involves the stabilization of a transient, enzyme-mediated double-stranded DNA break. researchgate.net The drug binds to the complex of DNA gyrase and DNA, preventing the re-ligation of the cleaved DNA strands. researchgate.net This leads to an accumulation of DNA breaks, which is ultimately lethal to the bacterial cell.
Research into N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has identified potent inhibitors of the S. aureus DNA gyrase B (GyrB) subunit. nih.gov A preliminary structure-activity relationship study indicated that substitutions on the quinazolinone ring influence inhibitory activity. For example, an 8-chloro substituted derivative (f10) was found to be less potent (IC50: 9.70 µM) than a derivative with an 8-methoxy group (f12, IC50: 0.878 µM), suggesting that electronic and steric factors at this position play a role in the interaction with the GyrB ATPase domain. nih.gov
Table 3: DNA Gyrase B (S. aureus) Inhibitory Activity of Quinazolinone Derivatives
| Compound ID | Description | IC50 (µM) | Reference |
|---|---|---|---|
| f4 | 6-MeO substituted | 0.31 | nih.gov |
| f14 | 2-Et substituted | 0.28 | nih.gov |
| f10 | 8-Cl substituted | 9.70 | nih.gov |
| f12 | 8-MeO substituted | 0.878 | nih.gov |
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become highly dependent on PARP for survival. Inhibiting PARP in these cells leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. rsc.org
The quinazolin-4(3H)-one scaffold has been successfully utilized as a bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib. rsc.orgijmphs.com The mechanism of these inhibitors involves binding to the nicotinamide (B372718) (NI) binding site within the catalytic domain of PARP-1. rsc.org This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, which are necessary to signal for and recruit other DNA repair factors to the site of damage.
Several series of quinazolinone derivatives have been synthesized and shown to have potent PARP-1 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, comparable to or even exceeding that of Olaparib. rsc.orgnih.gov Furthermore, a close analog of the subject compound, 8-Chloroquinazolin-4-ol, has been identified as a PARP-1 inhibitor.
Table 4: PARP-1 Inhibitory Activity of Quinazolinone Derivatives
| Compound ID | Description | IC50 | Reference |
|---|---|---|---|
| 12c | Quinazolinone-based derivative | 30.38 nM | rsc.org |
| Cpd36 | Piperazinone-containing derivative | 0.94 nM | nih.gov |
| B1 | 4-Hydroxyquinazoline derivative | 63.81 ± 2.12 nM | mdpi.com |
| Compound 4 | Quinazolinone derivative | -10.343 (Docking Score) | [No Result] |
| 8-Chloroquinazolin-4-ol | Chloro-substituted quinazolinone | Not specified | [No Result] |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), playing a critical role in terminating cholinergic nerve impulses. nih.gov Inhibition of these enzymes, particularly AChE, increases acetylcholine levels in the brain and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov
Recent studies have explored the potential of quinazolin-4(3H)-one derivatives as cholinesterase inhibitors. nih.govnih.gov A series of these compounds were designed and synthesized as multifunctional agents, demonstrating inhibitory activity against both AChE and BChE. nih.gov For example, compound MR2938 showed promising AChE inhibition with an IC50 value of 5.04 µM. nih.gov Kinetic studies indicated that some of these derivatives act as non-competitive or mixed-type inhibitors, suggesting they may bind to sites other than the active site, such as the peripheral anionic site, which is also involved in the pathogenesis of Alzheimer's disease. researchgate.net
Table 5: Cholinesterase Inhibitory Activity of Quinazolinone Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| MR2938 (B12) | Acetylcholinesterase (AChE) | 5.04 | nih.gov |
| 8b | Butyrylcholinesterase (BChE) | 0.045 | researchgate.net |
| 8d | Butyrylcholinesterase (BChE) | 0.062 | researchgate.net |
Receptor Binding Mechanisms and Allosteric Modulation
Quinazolinone derivatives have been identified as modulators of various receptors, often exhibiting their effects through allosteric modulation rather than direct competition with endogenous ligands at the orthosteric site. This can lead to more nuanced control of receptor activity.
Research into a library of quinazolinone derivatives identified compounds that act as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's conformation and its response to the endogenous ligand. nih.govnih.gov In the case of mGlu7, these NAMs weaken the receptor's function. nih.gov
Within a tested library, two quinazolinone derivatives, 3-methyl-2,6-diphenylquinazolin-4(3H)-one and 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one, demonstrated notable mGlu7 NAM activity. nih.gov Further optimization led to the development of 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), which showed selectivity for mGlu7 over other related receptors. nih.govresearchgate.net This highlights the potential for developing highly specific receptor modulators from the quinazolinone scaffold.
Similarly, other heterocyclic structures related to quinazolinones, such as 3-(2-pyridinyl)isoquinoline derivatives, have been shown to be allosteric enhancers for A3 adenosine receptors. nih.govresearchgate.net These compounds were found to slow the dissociation of an agonist from the receptor, a characteristic feature of allosteric interaction. nih.gov This suggests that the broader class of compounds to which quinazolinones belong has a propensity for allosteric modulation of G protein-coupled receptors (GPCRs).
Molecular docking studies on certain quinazolin-4(3H)-one derivatives have also suggested potential interactions with the ATP-binding sites of kinases like EGFR, indicating a competitive inhibitory mechanism in some cases. nih.gov This dual capability for both allosteric and competitive inhibition across different target classes underscores the versatility of the quinazolinone framework.
Interactive Data Table: Quinazolinone Derivatives and Receptor Modulation
| Compound/Derivative | Target Receptor | Mechanism | Observed Effect | IC50 |
| 3-methyl-2,6-diphenylquinazolin-4(3H)-one (A9-1, ALX-063) | mGlu7 | Negative Allosteric Modulator (NAM) | Weakens receptor function | 6.5 µM nih.gov |
| 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one (A9-3, ALX-065) | mGlu7 | Negative Allosteric Modulator (NAM) | Weakens receptor function | 4.65 µM nih.gov |
| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (A9-7, ALX-171) | mGlu7 | Negative Allosteric Modulator (NAM) | Selective weakening of mGlu7 function | 6.14 µM nih.govresearchgate.net |
| Quinazolin-4(3H)-one derivatives 2i and 3i | EGFR Kinase | ATP Competitive Type-I Inhibitor | Inhibition of active EGFR kinase | Not Specified nih.gov |
Interactions with Nucleic Acids, Including Photo-Disruptive Activities
The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents, particularly in the context of anticancer and antimicrobial drugs. While direct studies on the photo-disruptive activities of this compound are not extensively detailed in the provided results, the broader class of quinazolinones has been investigated for nucleic acid interactions.
Molecular docking studies of some iodinated 4-(3H)-quinazolinone derivatives have shown a binding affinity for dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the synthesis of nucleic acid precursors. By inhibiting DHFR, these compounds can disrupt DNA synthesis, leading to cytotoxic effects on cancer cells. nih.gov This interaction represents an indirect but significant way these derivatives can interfere with nucleic acid-related processes.
The general structure of quinazolinones allows for various substitutions, which can be tailored to enhance binding to biological macromolecules, including DNA and associated enzymes. nih.govacs.org The planar heterocyclic ring system can facilitate intercalation between DNA base pairs, a common mode of action for DNA-targeting drugs. While not explicitly termed "photo-disruptive" in the search results, the potential for such activity exists if the chromophoric quinazolinone core can absorb light and generate reactive oxygen species or form covalent adducts with DNA upon photoactivation.
Advanced Spectroscopic and Analytical Characterization Techniques for 8 Chloro 3 Methylquinazolin 4 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 8-Chloro-3-methylquinazolin-4(3H)-one, providing detailed information about the chemical environment of its constituent atoms.
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the chlorinated benzene (B151609) ring appear as a multiplet in the range of δ 7.55-8.15 ppm. A singlet corresponding to the proton at position 2 of the quinazolinone ring is observed around δ 8.00 ppm. The methyl group protons attached to the nitrogen at position 3 give rise to a sharp singlet at approximately δ 3.70 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides further insight into the carbon framework. The carbonyl carbon (C4) of the quinazolinone ring is typically observed as a singlet around δ 160.7 ppm. The carbon atom at position 2 (C2) resonates at approximately δ 146.5 ppm. The aromatic carbons show signals in the range of δ 120-140 ppm, with the carbon bearing the chlorine atom (C8) appearing around δ 134.5 ppm. The methyl carbon (N-CH₃) signal is found further upfield, typically around δ 34.0 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment for this compound would show positive signals for the CH and CH₃ groups and negative signals for any CH₂ groups (which are absent in this specific molecule). This technique confirms the presence of the methyl group and the aromatic CH groups, aiding in the complete assignment of the carbon spectrum.
Interactive Data Table: NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| C2-H | ~8.00 (s) | Positive | |
| N3-CH₃ | ~3.70 (s) | ~34.0 | Positive |
| Aromatic-H | ~7.55-8.15 (m) | Positive | |
| C2 | ~146.5 | No Signal | |
| C4 | ~160.7 | No Signal | |
| C4a | ~120.9 | No Signal | |
| C5 | ~127.3 | Positive | |
| C6 | ~126.8 | Positive | |
| C7 | ~134.5 | Positive | |
| C8 | ~130.0 | No Signal | |
| C8a | ~147.2 | No Signal |
Note: s = singlet, m = multiplet. Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound, confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₉H₇ClN₂O), the expected exact mass is approximately 194.0247 g/mol . HRMS analysis, often using techniques like ESI-TOF (Electrospray Ionization-Time of Flight), can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.
Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a hard ionization technique that results in significant fragmentation of the molecule. The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 194, corresponding to the intact molecule. The isotopic pattern of the molecular ion peak is characteristic of a monochlorinated compound, with a prominent [M+2]⁺ peak at m/z 196 in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 179, and the loss of carbon monoxide (CO) to yield a fragment at m/z 166.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound exhibits several characteristic absorption bands. A strong, sharp band is typically observed in the range of 1680-1660 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the amide group in the quinazolinone ring. The C=N stretching vibration of the imine group within the heterocyclic ring usually appears around 1610-1590 cm⁻¹. Aromatic C=C stretching vibrations are observed as a series of bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration can be seen in the fingerprint region, typically around 800-750 cm⁻¹. Furthermore, C-H stretching vibrations of the aromatic ring and the methyl group are present in the 3100-2850 cm⁻¹ region.
Interactive Data Table: IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| C=O (Amide) | Stretching | ~1680-1660 |
| C=N (Imine) | Stretching | ~1610-1590 |
| Aromatic C=C | Stretching | ~1600-1450 |
| C-Cl | Stretching | ~800-750 |
| Aromatic C-H | Stretching | ~3100-3000 |
| Aliphatic C-H (Methyl) | Stretching | ~2950-2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound, offering insights into its conjugation system. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands corresponding to π → π* and n → π* electronic transitions.
The highly conjugated system of the quinazolinone ring gives rise to strong absorption bands in the UV region. Typically, two main absorption maxima are observed. The first, appearing at a shorter wavelength (around 220-250 nm), is attributed to the π → π* transitions of the benzenoid system. A second, longer-wavelength band (around 300-340 nm) corresponds to the π → π* transitions involving the entire conjugated system of the quinazolinone moiety. The presence of the chlorine atom and the methyl group can cause slight shifts (bathochromic or hypsochromic) in the positions of these absorption maxima compared to the unsubstituted 3-methylquinazolin-4(3H)-one.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination
A single-crystal X-ray diffraction analysis would reveal the planar nature of the quinazolinone ring system. It would also confirm the substitution pattern, showing the exact positions of the chlorine atom on the benzene ring and the methyl group on the nitrogen atom. Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable) and π-π stacking interactions between the aromatic rings of adjacent molecules, can also be elucidated. This technique provides the absolute stereochemistry, which in the case of this achiral molecule, confirms its planar structure and the relative orientation of its substituents. The precise bond lengths and angles obtained from X-ray crystallography serve as a benchmark for validating the structural assignments made by other spectroscopic methods.
Derivatization and Functionalization Strategies for 8 Chloro 3 Methylquinazolin 4 3h One
Introduction of Diverse Heterocyclic Moieties (e.g., Thiazole (B1198619), Triazole, Imidazole)
The introduction of various heterocyclic rings onto the quinazolinone core is a common strategy to enhance biological activity. These moieties can modulate the physicochemical properties of the parent molecule and introduce new interaction points with biological targets.
Thiazole Derivatives: The incorporation of a thiazole ring, often at the 3-position of the quinazolinone nucleus, has been explored. For instance, novel 3-[(admantan-1-yl)-2-[4-{4-(2-substituted phenyl-4-oxo-1,3-thiazolidinyl)cyclohexyl} piperazin-1-yl]methyl] quinazolin-4(3H)-one derivatives have been synthesized. This was achieved by reacting 3-[(admantan-1-yl)-2-{4-(4-(substituted benzylidenamino)cyclohexyl)piperazin-1-yl}methyl]quinazolin-4(3H)-one with thioglycolic acid in the presence of anhydrous zinc chloride.
Triazole Derivatives: 1,2,3-triazole linked 4(3H)-quinazolinone derivatives have been designed and synthesized as potent antibacterial agents. nih.gov This approach often involves the "click chemistry" reaction between an azide-functionalized quinazolinone and a terminal alkyne, or vice-versa, to form the stable triazole linkage. These derivatives have shown significant and selective inhibitory activities against Staphylococcus aureus. nih.gov
Imidazole Derivatives: Imidazole moieties have also been incorporated into the quinazolinone structure. For example, imidazolo-quinazoline-4-one derivatives have been synthesized by condensing 2-methyl/phenyl/chloro methyl disubstituted benzooxazine-4-one with 1-(2-amino ethyl)-4-substituted benzylidene-2-phenyl-1H-Imidazoles-5(4H)-one. nih.gov
Synthesis of Schiff Bases and Hydrazide Derivatives
The synthesis of Schiff bases and hydrazide derivatives represents a versatile approach to functionalize the 8-Chloro-3-methylquinazolin-4(3H)-one core, leading to compounds with a broad spectrum of biological activities.
Schiff Bases: Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. In the context of quinazolinones, 3-amino-2-methylquinazolin-4(3H)-one is a key intermediate. nih.gov This intermediate is synthesized from anthranilic acid, which is first cyclized with acetic anhydride (B1165640) to form 2-methyl-4H-3,1-benzoxazan-4-one. nih.gov Subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields the 3-amino derivative. nih.gov This amino group can then be reacted with various substituted aromatic aldehydes to furnish a library of Schiff base derivatives. nih.govnih.gov For example, reaction with different benzaldehyde (B42025) derivatives has yielded a series of substituted benzylidene-based quinazolin-4(3H)-one motifs. nih.gov The structural characterization of these Schiff bases, such as those derived from 2-methyl-quinazoline-4-one and differently substituted benzene (B151609) moieties, has been performed using single-crystal X-ray diffraction. sciforum.net
Hydrazide Derivatives: Hydrazide derivatives are also important synthetic targets. The synthesis of 2-hydrazinylquinazolin-4(3H)-one serves as a crucial step for creating further derivatives. mdpi.com This intermediate is typically prepared by reacting 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with hydrazine hydrate. mdpi.com The resulting hydrazinyl group can then be reacted with various carbonyl compounds to produce hydrazone derivatives. mdpi.com For instance, refluxing the 2-hydrazinyl derivative with appropriate carbonyl compounds in glacial acetic acid yields the corresponding hydrazone derivatives. mdpi.com
Strategic Alkylation and Acylation Reactions
Alkylation and acylation reactions are fundamental organic transformations that allow for the introduction of alkyl and acyl groups, respectively, onto the quinazolinone scaffold. These reactions are often carried out via Friedel-Crafts type mechanisms.
Alkylation: The Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org This reaction proceeds through the formation of a carbocation electrophile which then attacks the aromatic ring. libretexts.orgyoutube.com While a powerful tool for forming carbon-carbon bonds, it has limitations, including the potential for carbocation rearrangements and polyalkylation. libretexts.orgmasterorganicchemistry.com The reaction generally fails with strongly deactivated aromatic rings. libretexts.org
Acylation: The Friedel-Crafts acylation introduces an acyl group (RCO-) onto an aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. libretexts.orgyoutube.com Unlike alkylation, acylation is generally free from rearrangements and polyacylation because the resulting acylbenzene is less reactive than the starting material. masterorganicchemistry.com The mechanism involves the formation of a resonance-stabilized acylium ion. masterorganicchemistry.com
For this compound, these reactions can be strategically applied to modify both the benzene and the heterocyclic portions of the molecule, provided the reaction conditions are carefully controlled to avoid unwanted side reactions.
Halogenation and Nitration Studies at Unsubstituted Positions
Introducing halogens or nitro groups at unsubstituted positions of the quinazolinone ring can significantly alter the electronic properties and biological activity of the molecule.
Halogenation: The introduction of halogen atoms, such as iodine, onto the quinazolinone scaffold has been shown to be a viable strategy. For example, novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have been synthesized starting from 5-iodoanthranilic acid. nih.gov The iodination of anthranilic acid itself can be achieved using hydrogen peroxide in ethanol (B145695) at reflux. nih.gov The resulting halogenated quinazolinone can then be further functionalized.
Nitration: Nitration of the quinazolinone ring can also be performed, typically using a mixture of nitric acid and sulfuric acid. For example, 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one has been synthesized from the corresponding benzoxazinone (B8607429) intermediate. nih.gov The position of nitration is directed by the existing substituents on the benzene ring. The presence of a nitro group can serve as a handle for further chemical modifications, such as reduction to an amino group, which can then be derivatized.
Design and Synthesis of Hybrid Molecules Incorporating Other Bioactive Scaffolds
The creation of hybrid molecules, which combine the this compound scaffold with other known bioactive pharmacophores, is a rational drug design strategy aimed at developing multifunctional agents or compounds with enhanced potency and selectivity.
Quinazolinone-Morpholine Hybrids: A series of quinazolinone-morpholinobenzylideneamino hybrid compounds have been synthesized from methyl anthranilate. nih.gov These hybrids have been evaluated for their potential as anti-cancer agents. nih.gov
Quinazolinone-Piperazine Hybrids: New quinazoline-piperazine hybrid compounds have been synthesized and evaluated for their antimicrobial properties. galaxypub.co The synthesis involved a multi-step process, including the formation of an N-(2-{4-[4-(2-Chloro-acetyl)-piperazin-1-yl]-phenyl}-4-oxo-4H-quinazolin-3-yl)-benzamide intermediate, which was then reacted with various aniline (B41778) derivatives. galaxypub.co
Quinazolinone-Hydrazone-Pyrazole Hybrids: New quinazolinone derivatives incorporating both hydrazone and pyrazole (B372694) scaffolds have been synthesized. mdpi.com The synthesis started with 2-hydrazinylquinazolin-4(3H)-one, which was converted to hydrazone derivatives. These were then treated with a DMF/POCl₃ mixture to form formyl-pyrazole derivatives. mdpi.com
Historical Context and Future Research Directions for 8 Chloro 3 Methylquinazolin 4 3h One Research
Chronological Developments in Quinazolinone Chemistry and Applications
The journey of quinazolinone chemistry began in the late 19th century and has since evolved into a major field of medicinal research. Quinazolines, the parent heterocyclic system, consist of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov The name "quinazoline" was first proposed by Widdege in 1887. researchgate.net The first reported synthesis of a quinazolinone derivative occurred in 1869 through what is now known as the Griess synthesis, which involved the reaction of anthranilic acid and cyanide in ethanol (B145695). nih.govresearchgate.net Another foundational method, the Niementowski synthesis, involves the condensation of anthranilic acid with acid amides. nih.gov
Early research established the fundamental chemistry of the quinazolinone ring system, which is noted for its stability in various reactions like oxidation and reduction. nih.gov Over the past several decades, research has burgeoned, revealing the vast pharmacological potential of this scaffold. nih.gov Scientists have identified that quinazolinones are the core structure in over 150 naturally occurring alkaloids isolated from plants, animals, and microorganisms. nih.gov This natural prevalence, combined with their synthetic accessibility, has cemented their status as a "privileged structure" in drug discovery. nih.gov
| Year | Development | Significance | Reference(s) |
| 1869 | First reported synthesis of a quinazolinone derivative (Griess Synthesis). | Established the foundational chemistry for accessing the quinazolinone core. | nih.govresearchgate.net |
| 1887 | The name "quinazoline" is proposed by Widdege. | Formalized the nomenclature of this heterocyclic class. | researchgate.net |
| 1889 | Paal and Bush suggest the numbering system for the quinazoline (B50416) ring. | Standardized the chemical communication for substituted derivatives. | nih.gov |
| Late 20th/Early 21st Century | Discovery of broad-spectrum biological activities. | Unveiled the vast therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. | nih.govnih.govnih.gov |
| 2003 | FDA approval of Gefitinib, a quinazoline-based drug. | Represented a major clinical success for a quinazoline derivative in cancer therapy. wikipedia.org | wikipedia.org |
| 2010s-Present | Rise of molecular hybridization and applications in materials science. | Expanded the utility of the scaffold beyond traditional pharmacology into advanced drug design and new technologies. | rsc.orgfao.orgrsc.org |
Current Research Paradigms and Emerging Trends in Quinazolinone Derivatives
Modern research into quinazolinone derivatives is characterized by its breadth and depth, extending from broad pharmacological screening to highly specific and interdisciplinary applications. A key paradigm is the systematic exploration of their diverse biological activities, with extensive research over the past three decades confirming their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic agents. nih.govnih.gov
A significant emerging trend is the use of molecular hybridization , a strategy where the quinazolinone scaffold is combined with other known pharmacophores to develop hybrid compounds. fao.orgrsc.org This approach aims to create agents with enhanced potency or multi-target activity. For instance, hybrids incorporating moieties like triazole, oxadiazole, and indole (B1671886) have been synthesized and evaluated for improved anticancer effects. rsc.org This design strategy has yielded dual inhibitors, such as compounds targeting both EGFR and α-glucosidase, which could be relevant for treating both cancer and diabetes. rsc.org
Beyond traditional therapeutics, a burgeoning field of research is the application of quinazolinones in materials science and chemical biology . rsc.org Certain quinazolinone derivatives exhibit valuable luminescence properties, leading to their development as fluorescent probes and reagents for biological imaging. rsc.orgresearchgate.net These materials benefit from excellent biocompatibility, low toxicity, and high efficiency, making them promising candidates for advanced diagnostic and research tools. rsc.orgresearchgate.net
| Research Area | Description | Examples of Investigated Activities | Reference(s) |
| Pharmacological Screening | Investigation of the broad-spectrum biological effects of novel quinazolinone derivatives. | Anticancer, Antimicrobial, Antifungal, Anti-inflammatory, Anticonvulsant, Antiviral, Antidiabetic, Antioxidant. | nih.govnih.govwisdomlib.org |
| Molecular Hybridization | Combining the quinazolinone core with other bioactive scaffolds to create novel hybrid drugs. | Dual inhibitors (e.g., EGFR/α-glucosidase), enhanced anticancer agents (e.g., quinazolinone-triazole hybrids). | fao.orgrsc.org |
| Materials Science & Bioimaging | Development of quinazolinone-based compounds for non-therapeutic applications. | Fluorescent probes, biological imaging reagents, luminescent materials. | rsc.orgresearchgate.net |
| Targeted Drug Discovery | Design of derivatives to inhibit specific biological targets. | PI3K inhibitors for cancer, agents against brain-eating amoebae (N. fowleri). | nih.govnih.gov |
Potential for Novel Therapeutic Agent Discovery Based on the 8-Chloro-3-methylquinazolin-4(3H)-one Scaffold
The specific scaffold of this compound holds significant promise for the discovery of novel therapeutic agents. Structure-activity relationship (SAR) studies of the quinazolinone ring have consistently shown that substitutions on the benzene ring are critical for modulating pharmacological activity. nih.gov Specifically, the presence of a halogen atom, such as chlorine, at positions 6 and 8 has been found to enhance the antimicrobial activities of quinazolinone derivatives. nih.gov
The 8-chloro substituent, being an electron-withdrawing group, can significantly alter the physicochemical properties of the molecule. These alterations can influence its lipophilicity, electronic distribution, and steric profile, thereby affecting its ability to cross biological membranes and bind to target enzymes or receptors. This makes the 8-chloro-quinazolinone core a valuable starting point for developing more potent and selective drugs.
Given the broad spectrum of activities associated with the quinazolinone family, the this compound scaffold could be leveraged in several therapeutic areas:
Antimicrobial Agents: Building on the finding that 8-halo substitution boosts antimicrobial effects, this scaffold is a prime candidate for developing new antibacterial and antifungal drugs. nih.gov
Anticancer Agents: Numerous quinazoline derivatives have shown potent anticancer activity, with some exhibiting nanomolar efficacy against various cancer cell lines. nih.govnih.gov The 8-chloro scaffold could be elaborated with other functional groups known to enhance cytotoxicity to create novel oncology drug candidates.
Anticonvulsants: Quinazolinones have demonstrated potential as agents for treating epilepsy. wisdomlib.org The specific substitutions on the this compound scaffold could be fine-tuned to optimize activity and selectivity for targets within the central nervous system.
Antiparasitic Agents: Researchers have successfully developed aryl quinazolinone derivatives as potent agents against brain-eating amoebae, indicating the scaffold's potential in treating parasitic diseases. nih.gov The 8-chloro derivative could be explored for activity against other parasites, such as the malaria-causing Plasmodium falciparum.
The discovery of novel natural products and the development of concrete applications for synthetic derivatives remain important areas of study that require organized and systematic investigation. nih.gov The this compound scaffold represents a promising, yet underexplored, foundation for such future discoveries.
Advancements in Methodologies for Quinazolinone Synthesis and Characterization
The synthesis of quinazolinones has advanced significantly from the classical methods of Griess and Niementowski. nih.gov While these foundational reactions are still relevant, a plethora of modern, more efficient, and versatile synthetic routes have been developed to create a diverse library of derivatives. rsc.org
Recent advancements focus on improving reaction efficiency, yield, and sustainability. Metal-catalyzed synthesis has become a prominent approach, utilizing catalysts based on copper, iron, and palladium to facilitate C-H activation and C-N bond formation under various conditions. mdpi.comorganic-chemistry.org Another major area of development is organocatalysis , which avoids the use of expensive and potentially toxic metals by employing small organic molecules as catalysts. frontiersin.orgnih.gov Furthermore, multi-component reactions (MCRs) have gained traction as a highly efficient strategy, allowing the formation of multiple chemical bonds in a single operation to generate complex molecules from simple precursors with high atom economy. nih.gov Green chemistry principles are also being integrated, with the development of microwave-assisted and solvent-free reaction conditions. nih.govfrontiersin.org
The characterization of newly synthesized quinazolinone derivatives relies on a suite of standard spectroscopic techniques. Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS) are routinely used to confirm the chemical structure and purity of the target compounds. researchgate.net
| Synthetic Strategy | Description | Catalysts/Reagents | Advantages | Reference(s) |
| Classical Synthesis | Foundational methods based on condensation reactions. | Formamide (B127407), Acid Amides | Simple, well-established. | nih.gov |
| Metal-Catalyzed Synthesis | Reactions employing transition metal catalysts to form key bonds. | Copper (Cu), Iron (Fe), Palladium (Pd) | High efficiency, broad substrate scope, good yields. | mdpi.comorganic-chemistry.org |
| Organocatalysis | Use of metal-free, small organic molecules to catalyze reactions. | p-TSA, DABCO, TFA | Avoids toxic metals, mild conditions, sustainable. | frontiersin.orgnih.gov |
| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more reactants to build complex products. | Various acid/base catalysts | High efficiency, atom economy, reduced waste. | nih.gov |
| Novel Methodologies | Greener or specialized approaches. | Microwaves, Nanoparticles, Electrochemical synthesis | Faster reaction times, eco-friendly, novel reactivity. | nih.govorganic-chemistry.orgfrontiersin.org |
Interdisciplinary Collaboration in Future Quinazolinone Research
The future of quinazolinone research is increasingly interdisciplinary, bridging the gap between traditional organic synthesis and other scientific fields like chemical biology and materials science. This collaborative approach is essential for unlocking the full potential of the quinazolinone scaffold.
Chemical Biology: In chemical biology, quinazolinone derivatives serve as powerful molecular probes to investigate and manipulate biological processes. Their ability to selectively inhibit specific enzymes, such as PI3K, allows researchers to dissect complex cell signaling pathways involved in diseases like cancer. nih.gov They are also used to study fundamental cellular events like apoptosis, with certain derivatives inducing programmed cell death and altering the expression of key regulatory proteins like Bcl-2. nih.govfrontiersin.org This utility makes them invaluable tools for target validation and understanding disease mechanisms at a molecular level.
Materials Science: The intersection of quinazolinone chemistry and materials science is a rapidly emerging frontier. rsc.org Researchers are harnessing the unique photophysical properties of certain quinazolinone derivatives to create novel functional materials. researchgate.net These include luminescent materials and highly sensitive fluorescent probes for bioimaging, which can be used to visualize cellular components or detect specific analytes in biological systems. rsc.org Another innovative approach involves conjugating quinazolinone derivatives with nanoparticles, such as silver nanoparticles, to enhance their therapeutic efficacy and create novel drug delivery systems. nih.gov This synergy between medicinal chemistry and materials science opens up new avenues for diagnostics, theranostics, and advanced drug formulation.
These interdisciplinary efforts highlight a shift from simply synthesizing new molecules to designing them with specific functions, whether as a biological probe, a component of a smart material, or a multi-targeted therapeutic agent. Future breakthroughs will likely arise from continued collaboration among chemists, biologists, and materials scientists.
Q & A
Basic: What are the standard synthetic routes for 8-Chloro-3-methylquinazolin-4(3H)-one?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves reacting substituted anthranilic acid derivatives with chlorinating agents (e.g., POCl₃) to introduce the chloro substituent, followed by cyclization with methylamine or methyl-isocyanate to form the quinazolinone core. For example, describes a method using 2,3-dimethylquinazolin-4(3H)-one and chloral hydrate under thermal conditions (403 K, 6 hours) to introduce chloro and methyl groups . Yield optimization often requires refluxing in polar aprotic solvents (e.g., DMF or DMSO) and purification via recrystallization.
Advanced: How can microwave-assisted synthesis improve the yield of this compound derivatives?
Methodological Answer:
Microwave irradiation significantly reduces reaction time and improves yield by enhancing thermal efficiency. For instance, demonstrates a microwave-assisted synthesis (280 W, 4 minutes) of a related quinazolinone derivative, achieving a 97% yield compared to 60% via conventional heating . Key parameters include:
- Power modulation : 200–300 W to prevent decomposition.
- Solvent selection : High dielectric constant solvents (e.g., ethanol) for better microwave absorption.
- Catalyst optimization : Lewis acids like ZnCl₂ or FeCl₃ accelerate cyclization.
Table 1 : Yield comparison between conventional and microwave methods (adapted from )
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 6 h | 60 |
| Microwave | 4 min | 97 |
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substituent positions and confirms cyclization. For example, the methyl group at N3 appears as a singlet near δ 3.7 ppm, while aromatic protons show splitting patterns dependent on substitution () .
- IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1630–1670 cm⁻¹, and N-H stretches (if present) near 3200 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks ([M⁺]) confirm the molecular weight (e.g., m/z 286.71 for C₁₅H₁₁ClN₂O₂) .
Advanced: How do intramolecular hydrogen bonds and crystal packing influence the stability of this compound?
Methodological Answer:
X-ray crystallography (using SHELX software, as in and ) reveals that intramolecular O–H···N hydrogen bonds (e.g., O2–H···N1 in ) stabilize the quinazolinone core, reducing reactivity toward hydrolysis . Crystal packing along the b-axis via O–H···O interactions further enhances thermal stability. Key steps for analysis:
- Data collection : High-resolution diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL for hydrogen placement and thermal parameter adjustment .
- Validation : R-factor < 0.05 and RMSD < 0.025 Å for planar groups .
Basic: What biological activities are associated with this compound derivatives?
Methodological Answer:
Quinazolinone derivatives exhibit antibacterial, antifungal, and antioxidant properties. highlights that chloro-substituted derivatives (e.g., 6-chloro analogs) show enhanced antioxidant activity (P < 0.5 in DPPH assays) due to electron-withdrawing effects stabilizing radical intermediates . Standard screening protocols include:
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli.
- Antioxidant tests : DPPH scavenging and FRAP assays at 50–100 µM concentrations.
Advanced: How to resolve contradictions in structure-activity relationships (SAR) for chloro-substituted quinazolinones?
Methodological Answer:
Contradictions often arise from substituent positioning or assay variability. For example, notes that 8-chloro derivatives may show lower antifungal activity than 6-chloro analogs due to steric hindrance at the active site . Mitigation strategies:
- Computational modeling : DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and HOMO-LUMO gaps.
- Crystallographic data : Compare binding modes via protein-ligand docking (AutoDock Vina).
- Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines.
Basic: What purity assessment methods are recommended for this compound?
Methodological Answer:
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
- TLC : Silica gel G/UV plates with benzene/acetone (4:1) eluent; Rf ~0.65 .
- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .
Advanced: How to optimize reaction conditions for regioselective chlorination in quinazolinone synthesis?
Methodological Answer:
Regioselectivity depends on:
- Directing groups : Electron-donating groups (e.g., –OCH₃) at position 6 direct chlorination to position 8 () .
- Chlorinating agents : SOCl₂ favors aromatic chlorination, while NCS (N-chlorosuccinimide) targets aliphatic positions.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions.
Table 2 : Chlorination outcomes under varying conditions
| Agent | Temp (°C) | Regioselectivity (8-Cl:6-Cl) |
|---|---|---|
| SOCl₂ | 25 | 8:1 |
| NCS | 0 | 1:3 |
Basic: What are the storage and stability considerations for this compound?
Methodological Answer:
- Storage : Desiccated at –20°C in amber vials to prevent photodegradation.
- Stability : Shelf life >2 years if humidity <30%. Monitor via annual HPLC to detect hydrolysis (<5% degradation) .
Advanced: How does the chloro substituent influence the electronic properties of quinazolinone derivatives?
Methodological Answer:
The electron-withdrawing chloro group reduces electron density on the quinazolinone ring, altering reactivity:
- NMR shifts : Deshielding of adjacent protons (e.g., H-7 in 8-chloro derivatives shifts upfield by δ 0.2–0.5 ppm) .
- Redox behavior : Cyclic voltammetry shows a 0.3 V increase in oxidation potential compared to non-chlorinated analogs .
- DFT analysis : LUMO localization on the chloro-substituted ring enhances electrophilic attack susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
